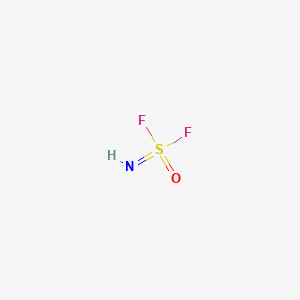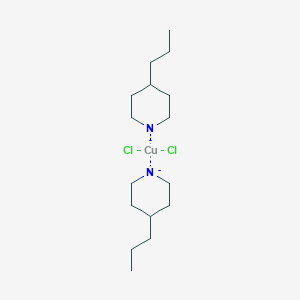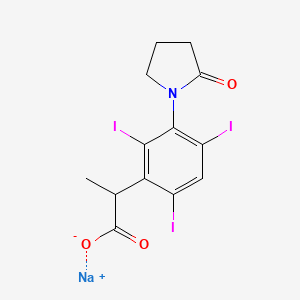
Methanesulfonic acid--3,3,3-trifluoroprop-1-en-2-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid–3,3,3-trifluoroprop-1-en-2-ol (1/1) is a chemical compound with the molecular formula C4H7F3O4S. It is a combination of methanesulfonic acid and 3,3,3-trifluoroprop-1-en-2-ol, resulting in a compound that has unique properties and applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–3,3,3-trifluoroprop-1-en-2-ol involves the reaction of methanesulfonic acid with 3,3,3-trifluoroprop-1-en-2-ol. The reaction typically requires controlled conditions, including specific temperatures and catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid–3,3,3-trifluoroprop-1-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different sulfonic acid derivatives, while reduction could yield alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
Methanesulfonic acid–3,3,3-trifluoroprop-1-en-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methanesulfonic acid–3,3,3-trifluoroprop-1-en-2-ol involves its interaction with molecular targets and pathways within a system. The compound can act as a catalyst or reactant, influencing various chemical and biological processes. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trifluoro-1-propyne: A compound with a similar trifluoropropyl group but different functional groups.
Methanesulfonic acid: The parent compound without the trifluoropropyl group.
3,3,3-Trifluoroprop-1-en-2-ol: The alcohol component without the methanesulfonic acid group.
Uniqueness
Methanesulfonic acid–3,3,3-trifluoroprop-1-en-2-ol is unique due to its combination of methanesulfonic acid and 3,3,3-trifluoroprop-1-en-2-ol, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a variety of reactions and applications that are not possible with the individual components alone .
Propriétés
Numéro CAS |
25230-01-7 |
|---|---|
Formule moléculaire |
C4H7F3O4S |
Poids moléculaire |
208.16 g/mol |
Nom IUPAC |
methanesulfonic acid;3,3,3-trifluoroprop-1-en-2-ol |
InChI |
InChI=1S/C3H3F3O.CH4O3S/c1-2(7)3(4,5)6;1-5(2,3)4/h7H,1H2;1H3,(H,2,3,4) |
Clé InChI |
DPYNPQPQHBNQRV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C=C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate](/img/structure/B14706129.png)
![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)





![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)


![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)



